![molecular formula C10H13BF3N B14587734 N,1,1-Trimethyl-N-[4-(trifluoromethyl)phenyl]boranamine CAS No. 61373-37-3](/img/structure/B14587734.png)
N,1,1-Trimethyl-N-[4-(trifluoromethyl)phenyl]boranamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,1,1-Trimethyl-N-[4-(trifluoromethyl)phenyl]boranamine is an organoboron compound that features a boron atom bonded to a nitrogen atom, which is further substituted with a trimethyl group and a phenyl ring bearing a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1,1-Trimethyl-N-[4-(trifluoromethyl)phenyl]boranamine typically involves the reaction of trimethylamine with a boron-containing precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a boronic acid or boronate ester and an aryl halide in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,1,1-Trimethyl-N-[4-(trifluoromethyl)phenyl]boranamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the compound into different boron-containing species.
Substitution: The trifluoromethyl group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce various functionalized derivatives of the original compound.
Scientific Research Applications
N,1,1-Trimethyl-N-[4-(trifluoromethyl)phenyl]boranamine has several applications in scientific research:
Biology: The compound can be used in the development of boron-containing drugs and as a probe in biochemical assays.
Medicine: Research is ongoing into its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which N,1,1-Trimethyl-N-[4-(trifluoromethyl)phenyl]boranamine exerts its effects involves the interaction of the boron atom with various molecular targets. In the context of BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, undergoes nuclear reactions that produce high-energy particles capable of destroying the cancer cells . The trifluoromethyl group enhances the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N,1,1,1-Tetrafluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide
- N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-pyridinamine
Uniqueness
N,1,1-Trimethyl-N-[4-(trifluoromethyl)phenyl]boranamine is unique due to its specific combination of a boron atom with a trifluoromethyl-substituted phenyl ring. This structure imparts distinct chemical properties, such as high stability and reactivity, making it valuable in various applications. The presence of the trifluoromethyl group also enhances its lipophilicity and ability to penetrate biological membranes, which is advantageous in medicinal chemistry.
Properties
CAS No. |
61373-37-3 |
|---|---|
Molecular Formula |
C10H13BF3N |
Molecular Weight |
215.03 g/mol |
IUPAC Name |
N-dimethylboranyl-N-methyl-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C10H13BF3N/c1-11(2)15(3)9-6-4-8(5-7-9)10(12,13)14/h4-7H,1-3H3 |
InChI Key |
AVMSVNDTPUMTKU-UHFFFAOYSA-N |
Canonical SMILES |
B(C)(C)N(C)C1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


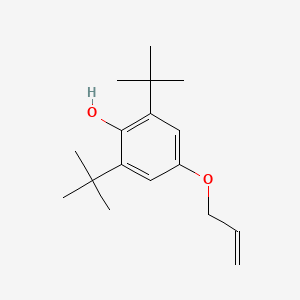
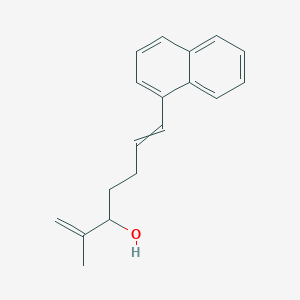
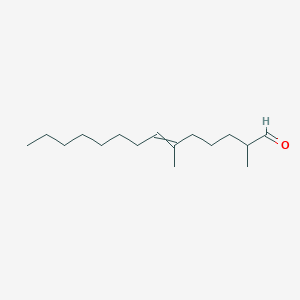
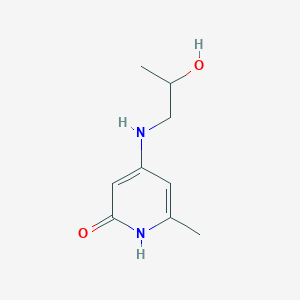
![3-Chloro-3-methyl-1-phenyl-4-[2-(pyrrolidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14587676.png)
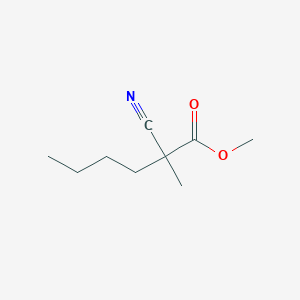
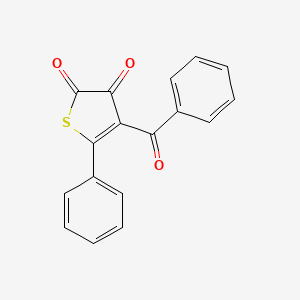
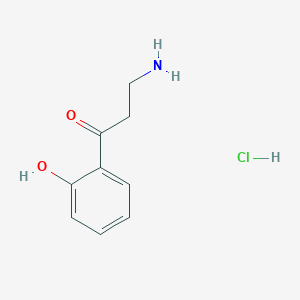
![Ethyl(diphenyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14587700.png)
![4-(6-Methyl-6-azabicyclo[3.2.1]octan-1-yl)benzene-1,2-diol](/img/structure/B14587711.png)
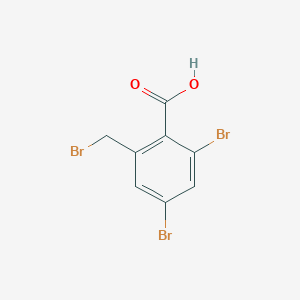
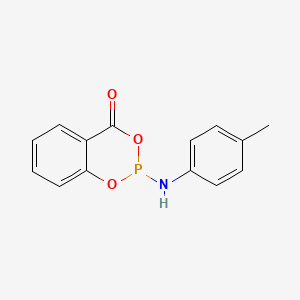
![1-Azabicyclo[2.2.2]octan-3-yl hydroxyacetate](/img/structure/B14587742.png)
![1-[4-(Benzyloxy)phenyl]-2-phenylprop-2-en-1-one](/img/structure/B14587745.png)
